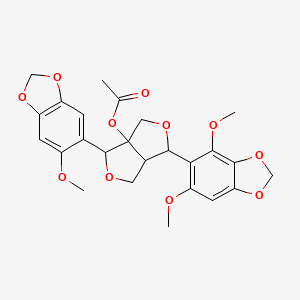

2-Demethoxyleptostachyol acetate

Description

2-Demethoxyleptostachyol acetate (CAS: 139405-55-3) is a modified lignan derivative, structurally characterized by the absence of a methoxy group at the 2-position of the leptostachyol backbone and the presence of an acetyl moiety. This compound is part of a broader class of lignans, which are secondary metabolites commonly found in plants and recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties . Marketed as a high-purity reference standard, it is utilized in phytochemical research for qualitative and quantitative analyses, particularly in the study of plant-derived bioactive compounds.

Properties

Molecular Formula |

C25H26O11 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |

InChI |

InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(20-18(28-3)7-19-22(23(20)29-4)35-11-34-19)14(25)8-30-24(25)13-5-16-17(33-10-32-16)6-15(13)27-2/h5-7,14,21,24H,8-11H2,1-4H3 |

InChI Key |

NEVZOKDDDUKDFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC12COC(C1COC2C3=CC4=C(C=C3OC)OCO4)C5=C(C=C6C(=C5OC)OCO6)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Demethoxyleptostachyol acetate involves several steps, including the extraction of natural precursors and subsequent chemical modifications. The specific synthetic routes and reaction conditions are not widely documented, but general methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of 2-Demethoxyleptostachyol acetate is not well-established due to its primary use in research. standard practices in the production of similar natural products include large-scale extraction from plant sources, followed by purification and chemical modification processes .

Chemical Reactions Analysis

Types of Reactions

2-Demethoxyleptostachyol acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Demethoxyleptostachyol acetate include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Demethoxyleptostachyol acetate has several applications in scientific research, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Demethoxyleptostachyol acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to cellular receptors and modulating biochemical pathways. This can lead to various biological responses, including changes in gene expression, enzyme activity, and cellular signaling .

Comparison with Similar Compounds

Structural and Commercial Comparison

The table below summarizes key analogs, their CAS numbers, and commercial

| Compound Name | CAS Number | Price (¥/5mg) | Structural Differentiation |

|---|---|---|---|

| 2-Demethoxyleptostachyol acetate | 139405-55-3 | 4650 | Demethoxy group at 2-position; acetylated |

| 6-Demethoxyleptostachyol acetate | 126298-48-4 | 5150 | Demethoxy group at 6-position; acetylated |

| Leptostachyol acetate | 35770-58-2 | 4250 | Fully methoxylated; acetylated |

| Syringaresinol diacetate | 1990-77-8 | 2900 | Di-acetylated syringaresinol backbone |

| Isophrymarol acetate | 115196-17-3 | 4650 | Distinct bicyclic framework; acetylated |

| (-)-Pinoresinol 4-O-glucoside | 41607-20-9 | 3400 | Glucosylated pinoresinol derivative |

Key Observations :

- Positional Demethoxylation : The 2- and 6-demethoxy variants (e.g., 2-Demethoxyleptostachyol acetate vs. 6-Demethoxyleptostachyol acetate) exhibit price disparities (¥4650 vs. ¥5150/5mg), suggesting that the 6-demethoxy derivative may involve more complex synthesis or purification steps .

- Acetylation vs. Glycosylation: Acetylated compounds (e.g., 2-Demethoxyleptostachyol acetate, Leptostachyol acetate) are generally priced higher than glucosylated analogs like (-)-Pinoresinol 4-O-glucoside, likely due to differences in stability or demand .

- Backbone Complexity : Isophrymarol acetate, despite sharing acetylation, has a distinct bicyclic structure, which may limit direct functional comparisons with leptostachyol derivatives .

Research Significance

- 2-Demethoxyleptostachyol acetate is often employed as a chromatographic reference standard in studies focusing on lignan biosynthesis pathways, particularly in plants of the Forsythia and Phryma genera .

- Leptostachyol acetate (CAS: 35770-58-2), the parent compound with full methoxylation, has been more extensively studied for its cytotoxic effects against cancer cell lines, suggesting that demethoxylation may alter bioactivity profiles .

- Syringaresinol diacetate (CAS: 1990-77-8), a cheaper analog, is frequently used in antioxidant assays, highlighting the cost-driven selection of lignans for specific research applications .

Challenges and Limitations

Most available information derives from supplier catalogs rather than peer-reviewed research . Furthermore, the lack of molecular weight or spectral data in public domains complicates mechanistic interpretations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.